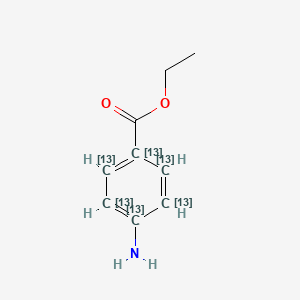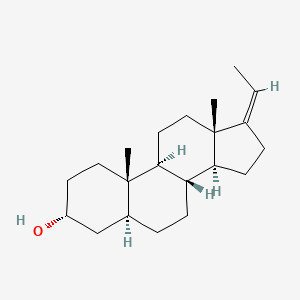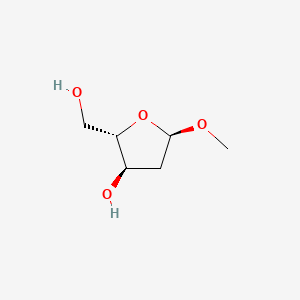
1-(4-Methylphenyl)butan-2-amine
Übersicht
Beschreibung
1-(4-Methylphenyl)butan-2-amine, also known as 4-Methylphenylisobutylamine or 4-MAB, is a stimulant drug of the phenethylamine class . It is also known by its synonyms 4-Methylphenylisobutylamine and 4-methyl-α-ethylphenethylamine .
Molecular Structure Analysis
The molecular formula of 1-(4-Methylphenyl)butan-2-amine is C11H17N . The molecular weight is 163.264 g/mol . The structure is also available as a 2D Mol file or as a computed 3D SD file .Wissenschaftliche Forschungsanwendungen
Structural Elucidation and Analysis
1-(4-Methylphenyl)butan-2-amine's structural properties and analysis are a significant area of research. Matsumoto et al. (2006) conducted a study on the identification of N-Methyl-4-(3,4-Methylenedioxyphenyl)Butan-2-Amine, which is a homologue of N-methyl-1-(3,4-methylenedioxyphenyl)propan-2-amine, providing essential insights into its structure and comparative analysis with related compounds (Matsumoto et al., 2006).
Synthesis and Crystal Structures
Research on the synthesis and crystal structures of derivatives of butyrate and 1,3-dioxane has been explored. Jebas et al. (2013) synthesized derivatives including 2,6-Dimethyl N-(4-methylphenyl)-1,3-dioxan-4-amine, characterizing their structures through various spectroscopic techniques and X-ray diffraction, providing insights into the molecular structure and crystal packing (Jebas et al., 2013).
X-Ray Structures and Computational Studies
The X-ray structures and computational studies of several cathinones, including derivatives of 1-(4-Methylphenyl)butan-2-amine, have been a subject of research. Nycz et al. (2011) conducted a study involving characterization by FTIR, UV-Vis, multinuclear NMR spectroscopy, and single-crystal X-ray diffraction method. This research offers crucial information on the molecular geometry and electronic spectra of related compounds (Nycz et al., 2011).
Chemical Reactions and Synthesis
Studies on the chemical reactions involving 1-(4-Methylphenyl)butan-2-amine and its derivatives are significant. For instance, Blakemore et al. (2011) investigated the rearrangement of 1-Phenylbutane-1,3-diamines via an azetidinium cation intermediate, which is relevant to the understanding of stereochemical reactions involving similar compounds (Blakemore et al., 2011).
Safety and Hazards
The safety information for 1-(4-Methylphenyl)butan-2-amine indicates that it is a hazardous substance. It has hazard statements H314 and H335, indicating that it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Wirkmechanismus
Target of Action
1-(4-Methylphenyl)butan-2-amine, also known as 4-Methylphenylisobutylamine or 4-MAB, is a stimulant drug of the phenethylamine class
Mode of Action
As a phenethylamine derivative, it may interact with various neurotransmitter systems in the brain, potentially influencing the release, reuptake, or receptor binding of neurotransmitters such as dopamine, norepinephrine, and serotonin .
Biochemical Pathways
As a phenethylamine derivative, it may influence the monoaminergic system, which includes dopamine, norepinephrine, and serotonin pathways . These pathways play crucial roles in mood regulation, arousal, and reward processing among other functions.
Pharmacokinetics
As a phenethylamine derivative, it is likely to be absorbed orally, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
As a phenethylamine derivative, it may exert stimulant effects, potentially leading to increased alertness, energy, and sociability, as well as potential side effects such as increased heart rate and blood pressure .
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-11(12)8-10-6-4-9(2)5-7-10/h4-7,11H,3,8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYLTFHVTUCTSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656191 | |
| Record name | 1-(4-Methylphenyl)-2-butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)butan-2-amine | |
CAS RN |
147702-26-9 | |
| Record name | α-Ethyl-4-methylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147702-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methylphenyl)-2-butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Methylphenyl)butan-2-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYC2G7R2PC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-Butyl-5-fluoro-1H-benzo[d]imidazole](/img/structure/B586870.png)